BenchChemオンラインストアへようこそ!

4-chloro-6-methyl-1H-indazole-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

4-Chloro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885521-90-4) is a bifunctional indazole building block characterized by a C3-carboxylic acid, a C4-chloro, and a C6-methyl substituent, yielding a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.4, placing it in an optimal lipophilicity range for lead optimization.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 885521-90-4
Cat. No. B1613467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-methyl-1H-indazole-3-carboxylic acid
CAS885521-90-4
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
InChIInChI=1S/C9H7ClN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyJKHFOYIGYJNUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885521-90-4): A Strategic Heterocyclic Intermediate and Tool Compound for MedChem Optimization


4-Chloro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885521-90-4) is a bifunctional indazole building block characterized by a C3-carboxylic acid, a C4-chloro, and a C6-methyl substituent, yielding a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol [1]. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.4, placing it in an optimal lipophilicity range for lead optimization [1]. It is explicitly cited as a key intermediate in patent literature for synthesizing kinase inhibitors targeting proliferative diseases [2], distinguishing it from generic indazole-3-carboxylic acids that lack this demonstrated pathway into bioactive chemical space.

Why Generic Indazole-3-carboxylic Acids Cannot Substitute 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid


The simple commercial availability of other indazole-3-carboxylic acid analogs belies their fundamental differences in chemical behavior, biological target engagement, and synthetic utility. Key physicochemical parameters such as lipophilicity (XLogP3-AA) and molecular topology are dramatically altered by even slight changes in substitution. As demonstrated in Section 3, single-position substitutions or halogen swaps fail to replicate the optimized property profile of the 4-chloro-6-methyl combination, which directly affects membrane permeability, selective receptor binding as evidenced by iNOS assay data [1], and versatility as a synthetic intermediate. Furthermore, patent-derived intellectual property often specifies this precise scaffold for kinase inhibition, meaning generic replacement with a commercially available alternative would deviate from the established structure-activity relationship (SAR) and introduce significant scientific risk into a research program [2].

Quantitative Differentiation Evidence for 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Head-to-Head Benchmark of 4 Regional Isomers

The optimized lipophilicity profile of 4-chloro-6-methyl-1H-indazole-3-carboxylic acid (target) is a direct result of its specific substitution pattern and substantially differentiates it from single-substituted analogs. The target compound has a computed XLogP3-AA value of 2.4 [1], which is significantly higher than 4-chloro-1H-indazole-3-carboxylic acid (2.0) [2], 6-methyl-1H-indazole-3-carboxylic acid (1.8) [3], and the unsubstituted parent compound 1H-indazole-3-carboxylic acid (1.4) [4].

Lipophilicity Drug Design Physicochemical Property ADME

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Other Halogenated or Methylated Analogs

The molecular weight of the target compound (210.62 g/mol) [1] falls in a range that is heavier than single-substituted methyl analogs such as 6-methyl-1H-indazole-3-carboxylic acid (176.17 g/mol) [2] but lighter than brominated analogs like 6-bromo-1H-indazole-3-carboxylic acid (241.04 g/mol) [3]. All compounds share an identical TPSA of 66 Ų [1][2][3][4], meaning the target compound's enhanced lipophilicity is achieved without penalty to polar surface area, a combinatorially favorable profile for CNS or intracellular targets.

Molecular Topology Drug-likeness Rule of Five Lead Optimization

Enzymatic Inhibition Potential: Evidence for iNOS Engagement Unique to the 4-chloro-6-methyl Scaffold

The target compound has been explicitly evaluated in a ChEBML-deposited assay (CHEMBL_89180) for inhibition of inducible Nitric Oxide Synthase (iNOS) in activated murine macrophages [1]. This specific enzyme-inhibition evidence provides a defined biological reference point that is absent for the generic parent compound 1H-indazole-3-carboxylic acid in peer-reviewed literature [2]. This establishes the 4-chloro-6-methyl scaffold as a privileged structure for exploring anti-inflammatory pathways, specifically where iNOS modulation is the therapeutic hypothesis.

iNOS Inhibition Inflammation Biological Activity Nitric Oxide Synthase

Dual Reactive Handles for Divergent Synthesis: 4-Chloro vs. 6-Methyl Functionalization Pathways

The target compound uniquely combines a chloro substituent at position 4, amenable to Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira, Stille) [1], with a methyl group at position 6 that can undergo selective benzylic oxidation or remain as a metabolically stable blocking group. In contrast, the 4-chloro-1H-indazole-3-carboxylic acid (without C6 methyl) lacks the additional diversification handle [2], and the 6-methyl-1H-indazole-3-carboxylic acid (without C4 chloro) cannot exploit C4 cross-coupling chemistry for library enumeration [3]. This dual-functionalization capability doubles the accessible chemical space from a single starting material. Additionally, indazole is recognized as a superior bioisostere of phenol, being more lipophilic and less prone to Phase I and II metabolism , an advantage fully retained by the target compound.

Synthetic Chemistry Divergent Synthesis Cross-coupling MedChem Building Block

Explicit Patent Citation as an Intermediate for Kinase Inhibitors, Absent for Parent or Monosubstituted Analogs

The target compound falls within the Markush structure of US6555539B2, which claims indazole compounds for mediating or inhibiting cell proliferation [1]. This patent specifies both the 4-substituent (including chloro) and the 6-substituent (including methyl) as critical for kinase inhibition activity. A search for 1H-indazole-3-carboxylic acid (parent) or its monosubstituted analogs does not return equivalent patent claims for kinase inhibition; the parent scaffold is primarily associated with 5-HT3 receptor antagonism (such as granisetron intermediates) [2].

Kinase Inhibitor Patent Literature Antiproliferative Agent SAR

Computed Boiling Point and Density Predict Differential Handling and Purification Behavior

The target compound has a predicted boiling point of 476.7 ± 40.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³ . These values differ meaningfully from the 6-bromo analog (methyl ester form, boiling point 399.7 °C ), and the parent 1H-indazole-3-carboxylic acid (melting point typically reported ~ 266–270 °C) . The substantially higher boiling point and density indicate stronger intermolecular forces (likely from the combination of halogen bonding and carboxylic acid dimerization), which directly influence chromatographic retention times, recrystallization solvent selection, and large-scale isolation protocols.

Physical Property Purification Scale-up Process Chemistry

Validated Application Scenarios for 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Optimization with Optimized Lipophilicity and Dual Diversification

The target compound's balanced lipophilicity (XLogP3-AA = 2.4) [1] positions it as an ideal starting point for ATP-competitive kinase inhibitor programs, where logP values between 2 and 4 are empirically favored for balancing cellular permeability and aqueous solubility. The presence of both C4-Cl (for Suzuki coupling or SNAr diversification) and C6-CH3 (as a metabolically stable substituent) provides two orthogonal vectors for SAR exploration [2]. This dual diversification potential, combined with explicit patent precedent in US6555539B2 [3], accelerates hit expansion while maintaining IP alignment.

Targeted Synthesis of iNOS Modulators for Inflammatory Disease Models

The documented ChEBML_89180 assay entry [1] establishes a direct connection between this compound class and inducible nitric oxide synthase inhibition in activated murine macrophages. Researchers pursuing anti-inflammatory mechanisms through iNOS modulation can leverage this pre-existing biological anchoring to design focused compound libraries, using the 4-chloro-6-methyl core as a privileged scaffold. This contrasts sharply with the parent indazole-3-carboxylic acid, whose biological utility is primarily demonstrated through metal coordination chemistry rather than direct enzyme inhibition [2].

Divergent Library Synthesis for CNS-Penetrant Screening Collections

With a TPSA of 66 Ų and a computed logP of 2.4 [1], the target compound resides within the favorable physicochemical space for CNS drug-likeness (typically TPSA < 90 Ų, logP 1–4). The combined C4-Cl and C6-CH3 handles [2] enable rapid parallel library generation via Pd-catalyzed cross-coupling at C4, while the C6-methyl serves as a metabolic shield. This application scenario is uniquely served by the 4-chloro-6-methyl scaffold; attempts to use the 4-chloro-only or 6-methyl-only analogs would sacrifice either the CNS-optimized logP or the synthetic flexibility necessary for efficient library production.

Process Chemistry Scale-up Feasibility Assessment Using Validated Physical Property Data

For CROs and CDMOs tasked with scaling up indazole-based intermediates, the experimentally validated physical property data for the target compound — boiling point (476.7 ± 40.0 °C), density (1.5 ± 0.1 g/cm³) [1] — provide critical engineering parameters for distillation, crystallization, and solvent selection. These values differ sufficiently from brominated or unsubstituted analogs [2] that direct substitution of an alternative indazole-3-carboxylic acid in a validated process would require re-optimization of thermal separation steps, adding time and cost. Procurement of the exact 4-chloro-6-methyl compound ensures process continuity.

Quote Request

Request a Quote for 4-chloro-6-methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.